4-TERT-BUTYL-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE

furan regioisomerism hydrogen-bond geometry scaffold hopping

This furanylbenzamide features a 4-tert-butylphenyl core (Taft Es ≈ −1.54, π ≈ +1.98) linked via a C3-hydroxypropyl spacer to furan-3-yl—a regioisomer that alters H-bond geometry with SHP2 catalytic cysteine and TSHR extracellular loops vs. the 2-yl variant. The tert-butyl group confers ΔcLogP ~+2.0 over the 4-methoxy analog, enhancing predicted passive permeability for intracellular target engagement in leukemia and TNBC models. Supplied as a research-grade small molecule for matrix SAR studies evaluating linker length, aryl bulk, and furan regioisomerism in PAMPA and Caco-2 assays.

Molecular Formula C18H23NO3
Molecular Weight 301.386
CAS No. 1428365-06-3
Cat. No. B2578661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-TERT-BUTYL-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE
CAS1428365-06-3
Molecular FormulaC18H23NO3
Molecular Weight301.386
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O
InChIInChI=1S/C18H23NO3/c1-18(2,3)15-6-4-13(5-7-15)17(21)19-10-8-16(20)14-9-11-22-12-14/h4-7,9,11-12,16,20H,8,10H2,1-3H3,(H,19,21)
InChIKeyNTRDKDGTWOGGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide (CAS 1428365-06-3): Chemical Identity, Physicochemical Baseline, and Procurement Context


4-tert-Butyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide (CAS 1428365-06-3) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₈H₂₃NO₃ and a molecular weight of 301.4 g/mol . It features a 4-tert-butylphenyl core linked via an amide bond to a 3-(furan-3-yl)-3-hydroxypropyl side chain. The compound belongs to the furanylbenzamide class—a scaffold associated with inhibition of protein tyrosine phosphatases such as SHP2 and with antagonism of the thyroid-stimulating hormone receptor (TSHR) [1][2]. It is primarily distributed through specialist chemical suppliers as a research-grade small molecule for preclinical target validation and medicinal chemistry optimization campaigns.

Why 4-tert-Butyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide Cannot Be Replaced by Generic In-Class Benzamide Analogs


Within the N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide sub-series, three structural variables—the furan regioisomer (2-yl vs. 3-yl), the aryl substituent at the 4-position, and the hydroxypropyl linker length—govern target engagement, selectivity, and physicochemical properties. The furan-3-yl attachment (as opposed to furan-2-yl) alters the orientation of the oxygen lone pair and the hydrogen-bonding geometry with target residues such as the SHP2 catalytic cysteine or TSHR extracellular loops [1]. The 4-tert-butyl group provides substantial steric bulk (Taft Es ≈ −1.54) and lipophilicity (π ≈ +1.98) compared to the 4-methoxy analog (π ≈ −0.02), directly impacting membrane permeability, metabolic stability, and off-rate kinetics [2]. These layered differences mean that a user cannot infer performance by reading across from even closely related analogs—each variant requires compound-specific evaluation.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide vs. Closest Analogs


Furan-3-yl vs. Furan-2-yl Regioisomerism: Predicted Hydrogen-Bond Acceptor Topology and Target Docking Divergence

The furan-3-yl isomer (target compound, CAS 1428365-06-3) presents the ring oxygen at the meta position relative to the point of attachment, whereas the furan-2-yl isomer (CAS 1421498-40-9) places the oxygen adjacent to the attachment carbon . This topological difference rotates the hydrogen-bond acceptor vector by approximately 60°, which class-level SAR from the furanylbenzamide SHP2 inhibitor series demonstrates can alter inhibitor potency by >10-fold depending on the target binding-site geometry [1]. For procurement decisions, the 3-yl isomer is the regioisomer most frequently associated with balanced TSHR antagonist activity in the patent literature, though direct head-to-head data for this specific compound pair remain unpublished [2].

furan regioisomerism hydrogen-bond geometry scaffold hopping

4-tert-Butyl vs. 4-Methoxy Substituent: Lipophilicity-Driven Differentiation in Permeability and Metabolic Stability

The 4-tert-butyl substituent (target compound) is substantially more lipophilic than the 4-methoxy substituent found in the direct analog N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide (CAS 1428359-93-6). The calculated octanol-water partition coefficient difference (ΔcLogP ≈ 2.0) predicts that the tert-butyl analog will exhibit higher passive membrane permeability—a property essential for intracellular targets such as SHP2—while the methoxy analog will have greater aqueous solubility and potentially lower metabolic clearance via CYP450-mediated oxidation . In the furanylbenzamide SHP2 inhibitor series, increasing lipophilicity through bulky 4-substituents correlated with improved cell-based activity (cellular IC50 shift vs. biochemical IC50), although quantitative data for this specific pair are not publicly available [1].

lipophilicity metabolic stability CYP450 metabolism parallel artificial membrane permeability assay

Hydroxypropyl Linker Length (C3 vs. C2): Impact on Conformational Flexibility and Target-Binding Entropy

The target compound features a 3-carbon hydroxypropyl linker between the amide nitrogen and the furan ring, whereas the shorter analog 4-tert-butyl-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide contains a 2-carbon hydroxyethyl linker . The additional methylene group in the target compound introduces one extra rotatable bond (total rotatable bonds: 7 vs. 6), which increases conformational sampling entropy. In medicinal chemistry optimization, linker length modulation of a single methylene unit has been shown to shift binding potency by 0.5–1.5 kcal/mol (corresponding to ~2–12-fold change in Ki/IC50) depending on whether the linker adopts a strained or relaxed bound conformation [1]. The C3 linker is the most prevalent length in the N-(furan-3-yl)-hydroxyalkyl benzamide patent space for TSHR antagonists, suggesting it provides an optimal balance of flexibility and binding enthalpy for this target class [2].

linker optimization conformational entropy structure-activity relationship

Furanylbenzamide Class-Level Target Engagement: SHP2 and TSHR Pharmacological Relevance

The furanylbenzamide chemotype has been validated as a privileged scaffold for two therapeutically relevant targets: (i) the oncogenic tyrosine phosphatase SHP2, where furanylbenzamide inhibitors demonstrated IC50 values of 0.73–1.8 µM against WT and E76K mutant SHP2 with 13–73-fold selectivity over related phosphatases PTP1B and STEP [1]; (ii) the thyroid-stimulating hormone receptor (TSHR), where structurally related benzamide derivatives have been claimed as antagonists with nanomolar potency in cAMP inhibition assays [2]. While the specific target compound (CAS 1428365-06-3) lacks published direct IC50 data, its structural conformity to the furanylbenzamide pharmacophore—furan ring hydrogen-bond acceptor, hydroxyalkyl linker, and substituted benzamide—positions it as a candidate for screening against both target classes [3].

SHP2 inhibition TSHR antagonism furanylbenzamide protein tyrosine phosphatase

Evidence-Backed Application Scenarios for 4-tert-Butyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide (CAS 1428365-06-3)


SHP2 Inhibitor Lead Optimization: Cell-Permeable Furanylbenzamide Scaffold with Favorable Lipophilicity

For medicinal chemistry teams optimizing SHP2 inhibitors targeting the catalytic site, the target compound's 4-tert-butyl substituent provides higher predicted passive permeability (ΔcLogP ~+2.0 vs. 4-methoxy analog) compared to polar-substituted benzamide analogs, potentially improving intracellular target engagement in leukemia and triple-negative breast cancer cell models [1]. The furan-3-yl regioisomer maintains the hydrogen-bond acceptor topology consistent with the furanylbenzamide SHP2 pharmacophore. Recommended as a comparator or starting point alongside SBI-4668 for cellular potency assessment [1].

TSHR Antagonist Screening in Graves' Disease and Thyroid Cancer Programs

The target compound's structural features—4-tert-butylbenzamide core, C3 hydroxypropyl linker, and furan-3-yl substituent—align with the TSHR antagonist pharmacophore claimed in WO2017186793A1 [2]. It is suitable for inclusion in TSHR cAMP inhibition screening cascades (rat FRTL-5 cells or human TSHR-overexpressing HEK293 cells) to establish structure-activity relationships and selectivity against the closely related follicle-stimulating hormone receptor (FSHR), where in-class benzamides have demonstrated >250-fold selectivity windows [3].

Physicochemical Comparator for Linker-Length and Substituent SAR Studies

As a C3-linker, 4-tert-butyl, furan-3-yl benzamide, this compound serves as a central node in a matrix SAR study evaluating: (i) linker length (C2 hydroxyethyl vs. C3 hydroxypropyl vs. C4 hydroxybutyl), (ii) aryl substituent bulk (tert-butyl vs. methoxy vs. trifluoromethyl), and (iii) furan regioisomerism (2-yl vs. 3-yl). Its balanced lipophilicity (cLogP ~3.5) positions it as a reference compound for permeability-solubility optimization in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies .

Chemical Probe Development for PTP Family Selectivity Profiling

Given the furanylbenzamide class's demonstrated selectivity for SHP2 over PTP1B (13-fold) and STEP (73-fold) [1], the target compound can be deployed in broader PTP family selectivity panels (e.g., PTP1B, STEP, LYP, CD45, PTP-PEST) to benchmark selectivity fingerprints. The 4-tert-butyl group may confer differential selectivity compared to the 4-methoxy analog due to steric exclusion from shallow active-site pockets of off-target phosphatases [1].

Quote Request

Request a Quote for 4-TERT-BUTYL-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.